N-(2-oxoazepan-3-yl)benzamide
Description
N-(2-Oxoazepan-3-yl)benzamide is a benzamide derivative featuring a seven-membered azepane ring substituted with a ketone group at the 2-position and a benzamide moiety at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a key structural motif in dual neurokinin (NK) receptor antagonists, particularly targeting NK1 and NK2 receptors. These receptors are implicated in airway diseases such as asthma, where overexpression is observed in patient lung tissues . The compound’s synthesis involves stereoselective preparation, often employing coupling reactions between benzoyl chloride derivatives and aminolactam intermediates, followed by characterization via NMR, X-ray crystallography, and elemental analysis .
Properties
IUPAC Name |
N-(2-oxoazepan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-3,6-7,11H,4-5,8-9H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLUCFFZHYMBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Conditions and Optimization
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), equimolar amounts of benzoyl chloride and 2-oxoazepan-3-amine are stirred with a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. Typical reaction parameters include:
| Parameter | Value/Range |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 2–12 hours |
| Solvent | DCM, THF, or EtOAc |
| Base | TEA (1.5–2.0 equiv) |
Example Procedure :
Challenges and Solutions
-
Moisture Sensitivity : Both benzoyl chloride and the amine are hygroscopic. Molecular sieves (4Å) or inert atmospheres (argon/nitrogen) are critical to prevent hydrolysis.
-
Byproduct Formation : Excess benzoyl chloride may acylate secondary amines or hydroxyl groups. Using a slight excess of amine (1.05–1.10 equiv) mitigates this.
Coupling-Agent-Mediated Synthesis
For substrates where direct acylation is inefficient, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) are employed. This method activates benzoic acid in situ, facilitating amide bond formation with the amine.
Reaction Mechanism and Optimization
The carboxylic acid (benzoic acid) reacts with EDCI to form an active O-acylisourea intermediate, which is stabilized by HOBt. The amine then displaces HOBt, yielding the amide.
| Component | Role |
|---|---|
| EDCI | Carbodiimide activator |
| HOBt | Racemization suppressor |
| DIEA | Base (proton scavenger) |
Example Procedure :
Advantages Over Direct Acylation
-
Reduced Side Reactions : Avoids HCl generation, minimizing unwanted acylation.
-
Brother Substrate Compatibility : Suitable for acid-sensitive amines.
Aqueous-Phase Synthesis
Inspired by patent CN103288667A, this method employs water as the solvent, offering an eco-friendly alternative. While originally developed for N-(2-phenylethyl)benzamide, the protocol has been adapted for 2-oxoazepan-3-amine.
Reaction Setup
Benzoyl chloride or benzoic acid is mixed with 2-oxoazepan-3-amine and NaOH in water. The amide precipitates due to low aqueous solubility, simplifying isolation.
| Component | Quantity |
|---|---|
| Benzoyl chloride | 1.0 equiv |
| 2-Oxoazepan-3-amine | 1.0 equiv |
| NaOH | 2.0 equiv |
| Solvent | H₂O |
Procedure :
Limitations and Modifications
-
Amine Solubility : 2-Oxoazepan-3-amine’s limited water solubility necessitates fine grinding or sonication.
-
pH Control : Excess NaOH may hydrolyze the amide. Maintaining pH 8–9 is critical.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (silica gel, EtOAc/hexane) remains the gold standard for isolating N-(2-oxoazepan-3-yl)benzamide. Alternatively, recrystallization from ethanol/water mixtures yields high-purity product.
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 7.80–7.40 (m, 5H, Ar-H), 6.10 (br s, 1H, NH), 4.60–3.90 (m, 1H, CH-N), 2.50–1.40 (m, 6H, azepane ring).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Direct Acylation | 65–75 | 90–95 | Moderate (organic waste) |
| Coupling Agents | 70–85 | 95–99 | High (toxic reagents) |
| Aqueous-Phase | 50–60 | 85–90 | Low |
Industrial-Scale Considerations
For large-scale production, direct acylation in THF with continuous HCl scrubbing offers a balance between cost and efficiency. Coupling-agent methods, while high-yielding, generate stoichiometric waste (e.g., urea derivatives), complicating waste management .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoazepan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen-containing functional groups.
Substitution: Substituted benzamides with various alkyl or acyl groups attached to the benzamide moiety.
Scientific Research Applications
N-(2-oxoazepan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit the activity of proteases or kinases, leading to downstream effects on cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzamide Derivatives
Neurokinin Receptor Antagonists
DNK333 (N-[(R,R)-(E)-1-(3,4-Dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)
- Structural Differences : DNK333 replaces the benzyl group in N-(2-oxoazepan-3-yl)benzamide with a 3,4-dichlorobenzyl substituent and introduces bis(trifluoromethyl) groups on the benzamide ring .
- Biological Activity : DNK333 exhibits a 5-fold improved affinity for the NK2 receptor compared to its parent compound, attributed to enhanced steric and electronic interactions with the receptor’s hydrophobic binding pocket .
Compound 1 (N-[(R,R)-(E)-1-(4-Chlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide)
Benzamides with Catalytic Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features : This compound contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization, unlike this compound, which lacks such functionality .
- Applications : Used in synthetic chemistry for regioselective functionalization, whereas this compound is primarily medicinal .
Anticancer Benzamide Derivatives
CTPB (N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide)
- Structural Comparison : CTPB incorporates a long pentadecyl chain and chloro-trifluoromethylphenyl group, enhancing lipophilicity and cell permeability compared to this compound .
- Activity : Activates p300 histone acetyltransferase (HAT) activity, contrasting with this compound’s receptor antagonism .
Data Tables
Key Research Findings
Steric and Electronic Effects : Substituents like dichlorobenzyl and trifluoromethyl groups in DNK333 enhance receptor binding through hydrophobic and electron-withdrawing effects .
Synthetic Flexibility : The azepane ring in this compound allows modular derivatization, enabling optimization for diverse therapeutic targets .
Divergent Bioactivities : While some benzamides (e.g., CTPB) modulate epigenetic enzymes, others (e.g., DNK333) target neurokinin receptors, underscoring structural versatility .
Q & A
Q. How to design derivatives of this compound for dual NK₁/NK₂ antagonism?
- Methodological Answer :
- Pharmacophore hybridization : Merge motifs from known NK₁ (e.g., benzamide) and NK₂ (e.g., trifluoromethyl groups) inhibitors.
- Dual-receptor screening : Use CHO-K1 cells co-expressing NK₁/NK₂ receptors and measure Ca²⁺ flux (Fluo-4 AM dye) .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies on/off rates for both receptors .
Q. What protocols mitigate degradation of the azepane ring during long-term storage?
- Methodological Answer :
- Lyophilization : Store under argon in amber vials at −80°C to prevent oxidation.
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to protect the 2-oxo group .
Ethical & Safety Considerations
Q. What in vitro models are suitable for preliminary toxicity screening of this compound derivatives?
- Methodological Answer :
- Hepatotoxicity : Use HepG2 cells with ATP-based viability assays (CellTiter-Glo).
- hERG inhibition : Patch-clamp electrophysiology on HEK293 cells expressing hERG channels .
- Ames test : Pre-incubation method with TA98/Salmonella strains to assess mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
